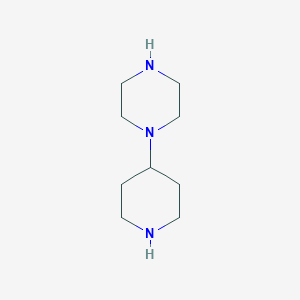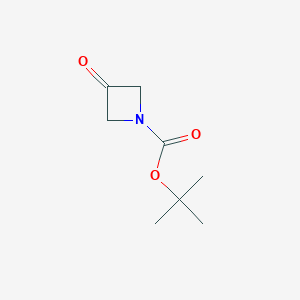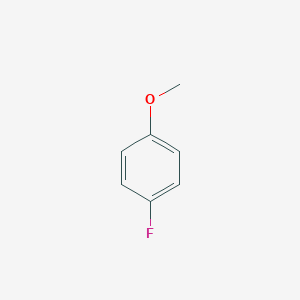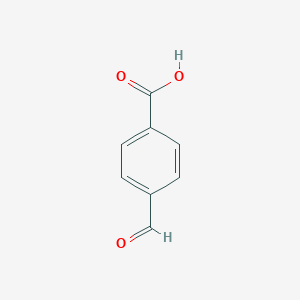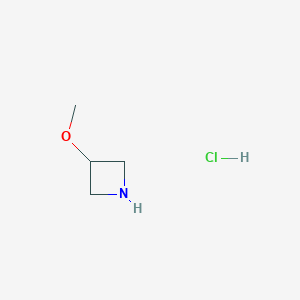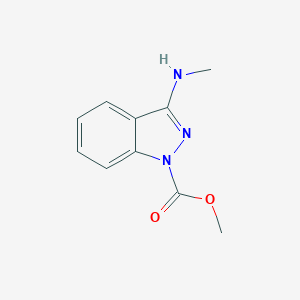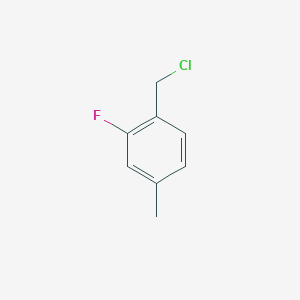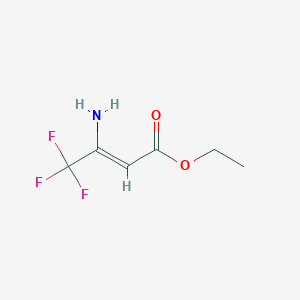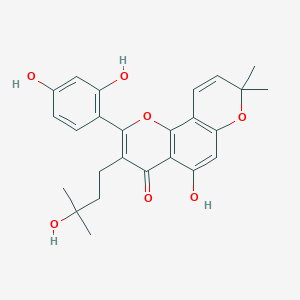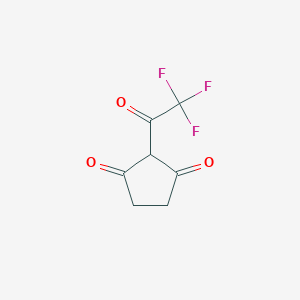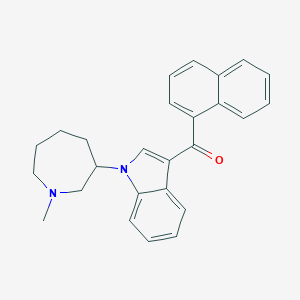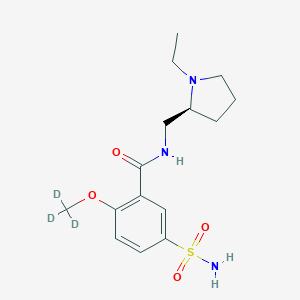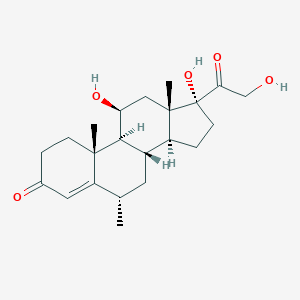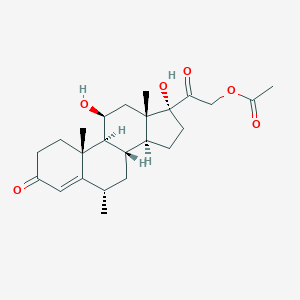![molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8](/img/structure/B119607.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-
Descripción general
Descripción
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is a chemical compound that is widely used in scientific research. It is a type of aziridine, which is a highly reactive three-membered heterocyclic organic compound that contains a nitrogen atom and two carbon atoms. Aziridines have been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is not fully understood. However, it is believed to work by alkylating DNA and RNA, which can lead to the inhibition of protein synthesis and cell death. Aziridines are also known to form covalent adducts with nucleophiles, such as amino acids and nucleotides, which can lead to the inhibition of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, more research is needed to fully understand the biochemical and physiological effects of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- in lab experiments is its high reactivity, which allows for the formation of covalent adducts with nucleophiles. This can be useful in studying enzyme activity and inhibition. However, the high reactivity of aziridines can also make them difficult to handle and store. In addition, aziridines can be toxic and carcinogenic, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes or pathways. Another area of research is the development of new antiviral and antibacterial agents. In addition, the use of aziridines in the development of new materials, such as polymers and coatings, is an area of growing interest. Finally, the development of new synthetic methods for aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- could lead to the discovery of new compounds with unique biological activities.
Aplicaciones Científicas De Investigación
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been used in a variety of scientific research applications. One area of research is the development of new cancer treatments. Aziridines have been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has also been used in the development of new antiviral and antibacterial agents. In addition, aziridines have been studied for their potential as enzyme inhibitors, which could lead to the development of new drugs for a variety of diseases.
Propiedades
Número CAS |
147054-74-8 |
|---|---|
Nombre del producto |
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- |
Fórmula molecular |
C21H19NO2S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
Clave InChI |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


